![molecular formula C9H11BN2O3 B13989745 [2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropylcarbamoyl group. The unique structure of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid typically involves the formation of the boronic acid group through a series of reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature, making it an efficient method for the synthesis of boronic acid compounds.
Industrial Production Methods
In an industrial setting, the production of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of the boronic acid component can help mitigate the cost of production .
化学反応の分析
Types of Reactions
(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
(2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving boron-containing compounds.
作用機序
The mechanism of action of (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The cyclopropylcarbamoyl group further enhances the compound’s reactivity and specificity for certain molecular targets .
類似化合物との比較
Similar Compounds
Similar compounds to (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid include other boronic acid derivatives such as phenylboronic acid, pinacol boronic ester, and other pyridine-substituted boronic acids .
Uniqueness
What sets (2-(Cyclopropylcarbamoyl)pyridin-4-yl)boronic acid apart from these similar compounds is its unique combination of a cyclopropylcarbamoyl group and a pyridine ring. This structure imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .
特性
分子式 |
C9H11BN2O3 |
|---|---|
分子量 |
206.01 g/mol |
IUPAC名 |
[2-(cyclopropylcarbamoyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c13-9(12-7-1-2-7)8-5-6(10(14)15)3-4-11-8/h3-5,7,14-15H,1-2H2,(H,12,13) |
InChIキー |
NIQCUXYQZUPMNF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)C(=O)NC2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


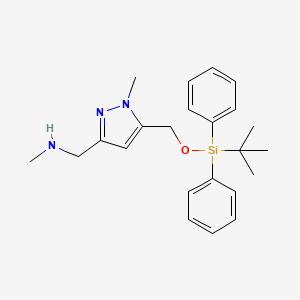

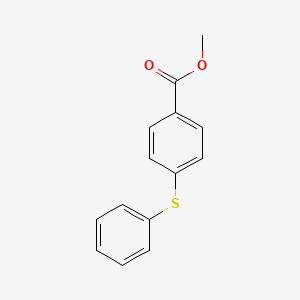
![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
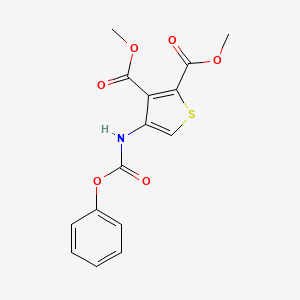
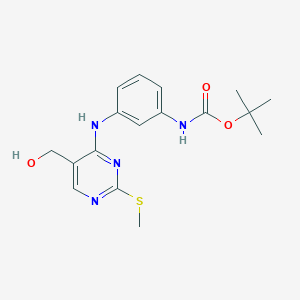
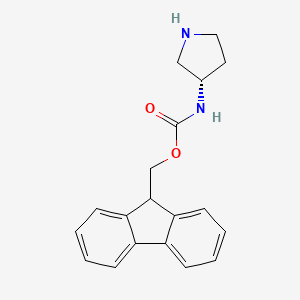

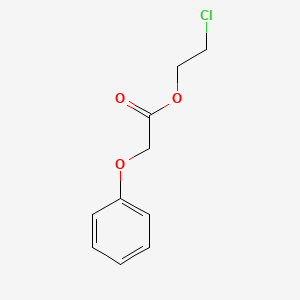
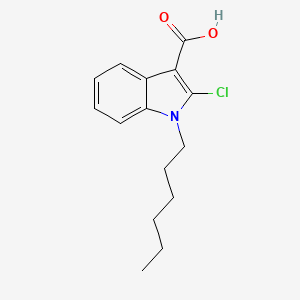
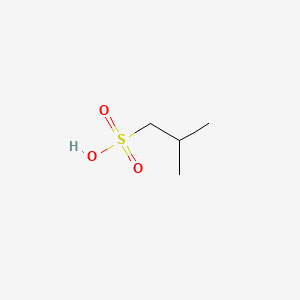


![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
